molecular formula C16H16N2O3S2 B13041651 Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate

Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate

Cat. No.: B13041651
M. Wt: 348.4 g/mol
InChI Key: DEAXFFOHXWUYDE-UHFFFAOYSA-N
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Description

Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thieno[2,3-D]thiazole core, an ethyl ester group, and a 4-methoxybenzylamino substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole derivatives with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminothiazole-4-carboxylate
  • 4-Methoxybenzylamine
  • Thieno[2,3-D]thiazole derivatives

Uniqueness

Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate is unique due to its specific combination of functional groups and its thieno[2,3-D]thiazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H16N2O3S2

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methylamino]thieno[2,3-d][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C16H16N2O3S2/c1-3-21-15(19)13-8-12-14(22-13)18-16(23-12)17-9-10-4-6-11(20-2)7-5-10/h4-8H,3,9H2,1-2H3,(H,17,18)

InChI Key

DEAXFFOHXWUYDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)N=C(S2)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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